Ethyl 4-methyl-3-sulfamoylbenzoate
Description
Ethyl 4-methyl-3-sulfamoylbenzoate (CAS 91013-59-1) is an organic compound featuring a benzoate ester backbone with a methyl group at position 4 and a sulfamoyl (-SO₂NH₂) moiety at position 3. The compound is listed as available from one supplier, indicating its niche use in research or industrial synthesis .
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
ethyl 4-methyl-3-sulfamoylbenzoate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3,(H2,11,13,14) |
InChI Key |
PVCWZCTXQDRQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-sulfamoylbenzoate typically involves the esterification of 4-methyl-3-sulfamoylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-methyl-3-sulfamoylbenzoic acid+ethanolacid catalystEthyl 4-methyl-3-sulfamoylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 4-methyl-3-sulfamoylbenzoic acid.
Reduction: Ethyl 4-methyl-3-sulfamoylbenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-methyl-3-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-3-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds from a 2011 study (e.g., I-6230, I-6373) share the ethyl benzoate core but differ in substituents (Table 1). These derivatives incorporate heterocyclic moieties (e.g., pyridazine, isoxazole) linked via phenethylamino or phenethylthio groups. For example:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.
Key Differences :
Sulfonylurea Herbicides (Methyl Benzoate Derivatives)
Several methyl benzoate derivatives in pesticide chemistry (e.g., triflusulfuron methyl ester , metsulfuron methyl ester ) feature sulfonylurea (-SO₂NHC(O)NH-) linkages and triazine rings (Table 1). These include:
- Triflusulfuron methyl ester: Methyl 2-(((((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-3-methylbenzoate.
Key Differences :
- Application : These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism absent in this compound, which lacks the sulfonylurea group .
- Structural Divergence : The triazine ring and sulfonylurea linkage are critical for herbicidal activity, contrasting with the simpler sulfamoyl group in the target compound .
Nitro- and Methylsulfonyl-Substituted Analogues
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate (CAS 52317-31-4) shares the ethyl benzoate core but differs in substituents:
- Position 3: Methylsulfonyl (-SO₂CH₃) instead of sulfamoyl.
- Position 5: Additional nitro (-NO₂) group.
Key Differences :
- Applications : Likely serves as an intermediate in explosives or pharmaceutical synthesis, whereas this compound may have direct therapeutic roles .
Data Table: Comparative Analysis
Research Findings and Implications
- Medicinal Potential: this compound’s sulfamoyl group aligns with sulfonamide drugs (e.g., acetazolamide), suggesting possible carbonic anhydrase inhibition .
- Agrochemical Contrast: Sulfonylurea herbicides () highlight how minor structural changes (e.g., triazine addition) pivot applications from medicine to agriculture .
- Synthetic Utility : The nitro and methylsulfonyl analogues () demonstrate how electronic modifications influence compound reactivity and industrial use .
Biological Activity
Ethyl 4-methyl-3-sulfamoylbenzoate is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃N₃O₃S
- Molecular Weight : 253.30 g/mol
The presence of the sulfamoyl group is crucial for its biological interactions, particularly in enzyme inhibition.
The mechanism of action of this compound primarily involves its interaction with specific enzymes. The sulfamoyl group can inhibit enzyme activity by mimicking substrate binding or altering the active site conformation. Additionally, the piperidine ring present in some derivatives may modulate the compound's effects by interacting with receptor sites.
1. Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For example, it has been employed in studies examining its effects on sulfonamide-sensitive enzymes, providing insights into its potential as a therapeutic agent .
2. Antimicrobial Properties
Several studies have reported the antimicrobial activity of sulfonamide derivatives, including this compound. It has shown effectiveness against specific bacterial strains, suggesting potential applications in treating bacterial infections .
3. Anticancer Activity
Preliminary investigations have indicated that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells. This effect is attributed to the compound's ability to interfere with cancer cell metabolism and proliferation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Enzyme Inhibition | Inhibits sulfonamide-sensitive enzymes | |
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Enzyme Interaction
A study focused on the interaction of this compound with a specific enzyme revealed that the compound could effectively inhibit enzyme activity at micromolar concentrations. The kinetic studies demonstrated a competitive inhibition mechanism, suggesting that it competes with the substrate for binding at the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
